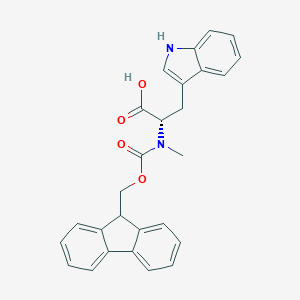

Fmoc-Nalpha-methyl-L-tryptophan

Beschreibung

Overview of Unnatural Amino acids in Peptide Science

Unnatural amino acids, which are not among the 20 common protein-building amino acids, are crucial tools in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov These synthetically created or naturally occurring non-proteinogenic amino acids offer vast structural diversity and functional versatility. sigmaaldrich.com Their incorporation into peptides can lead to the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved characteristics. sigmaaldrich.com These enhancements can include greater stability within biological systems, increased potency, better absorption and distribution in the body, and more selective targeting of biological molecules. sigmaaldrich.com

Scientists utilize unnatural amino acids to alter the three-dimensional structure of a peptide, allowing for the design of drug candidates that can bind more effectively to their biological targets. sigmaaldrich.com They also serve as molecular probes to deepen the understanding of complex biological systems. sigmaaldrich.com The use of unnatural amino acids has become a powerful strategy in creating novel therapeutic agents and research tools. nih.govnih.gov

Significance of N-Methylation in Peptide and Protein Chemistry

N-methylation is a subtle but powerful chemical modification where a methyl group is added to the nitrogen atom of a peptide bond. nih.govresearchgate.net This seemingly simple alteration can have profound effects on the properties of peptides and proteins, making it a valuable technique in medicinal chemistry and drug development. nih.govnih.gov

Impact on Conformational Stability

The addition of a methyl group to the peptide backbone can significantly influence the molecule's flexibility and three-dimensional shape. researchgate.net By removing a hydrogen bond donor, N-methylation can disrupt or stabilize specific secondary structures like helices and turns. researchgate.netjpt.com This conformational constraint can be advantageous in designing peptides that maintain a specific shape required for biological activity. researchgate.net For instance, the N-methylation of a synthetic integrin ligand led to reduced backbone flexibility, which in turn resulted in increased receptor selectivity. researchgate.net

Influence on Proteolytic Degradation Resistance

One of the major challenges in using peptides as therapeutic agents is their rapid breakdown by enzymes called proteases. nih.govkrisp.org.za N-methylation offers a solution to this problem by sterically hindering the approach of these enzymes to the peptide bond, thereby preventing cleavage. researchgate.netnih.gov Studies have shown that even a single N-methylated residue can dramatically increase a peptide's resistance to proteolytic degradation. nih.gov This enhanced stability leads to a longer half-life in the body, which is a desirable characteristic for many drug candidates. nih.gov

Effects on Lipophilicity and Bioavailability

N-methylation generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a peptide. nih.govnih.gov This property is crucial for a drug's ability to cross cell membranes and be absorbed by the body. researchgate.net By modulating lipophilicity, N-methylation can improve a peptide's bioavailability, meaning a higher proportion of the administered dose reaches the systemic circulation. nih.govnih.gov Research has demonstrated that multiple N-methylations can significantly enhance the intestinal permeability and even the oral bioavailability of peptides. nih.gov However, the effect of N-methylation on solubility can be complex, with some studies showing an increase in aqueous solubility despite the increased lipophilicity, often due to conformational changes that expose more polar surface area. rsc.orgwordpress.com

Role of Fmoc Protecting Group in Advanced Peptide Synthesis Methodologies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis. altabioscience.com It serves as a temporary protecting group for the alpha-amino group of an amino acid, preventing unwanted reactions during the step-by-step assembly of a peptide chain. altabioscience.compeptide.com

Compatibility with Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for creating synthetic peptides. nih.gov In this technique, the peptide is built amino acid by amino acid while being anchored to a solid support, or resin. peptide.com The Fmoc protecting group is exceptionally well-suited for SPPS due to its unique chemical properties. altabioscience.com

The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638), while remaining stable to the acidic conditions used to remove side-chain protecting groups. altabioscience.comiris-biotech.de This "orthogonality" allows for the selective deprotection of the N-terminal amino group at each step of the synthesis without disturbing the protecting groups on the reactive side chains of the amino acids. peptide.comiris-biotech.de This ensures that the peptide chain is extended in the correct sequence. peptide.com

The Fmoc/tBu (tert-butyl) protection strategy, where Fmoc protects the N-terminus and acid-labile tBu groups protect the side chains, is the most common combination used in SPPS. iris-biotech.de The milder conditions required for Fmoc removal, compared to the harsh acids used in older methods like Boc/Benzyl (B1604629) chemistry, make it compatible with a wider range of modified and sensitive amino acids. altabioscience.comnih.gov Furthermore, the cleavage of the Fmoc group releases a fluorene (B118485) molecule that strongly absorbs UV light, providing a convenient way to monitor the progress and success of the synthesis in real-time. nih.gov

Orthogonal Protection Strategies in Fmoc/tBu Chemistryacs.org

The success of solid-phase peptide synthesis hinges on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The Fmoc/tBu strategy is a prime example of this principle and is the dominant method used in modern peptide synthesis. acs.orgresearchgate.net

In this strategy:

The Fmoc group protects the α-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). acs.org

Tert-butyl (tBu)-based protecting groups are used to mask reactive side chains of amino acids (e.g., the hydroxyl group of tyrosine or the carboxyl group of aspartic acid). These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support. acs.orgnih.gov

The incorporation of N-methylated amino acids like Fmoc-Nα-methyl-L-tryptophan into the Fmoc/tBu framework presents unique challenges. The presence of the methyl group on the α-amine can sterically hinder the coupling reaction, where the carboxyl group of the incoming amino acid forms a peptide bond with the deprotected amine of the growing peptide chain. This can lead to lower coupling efficiencies and the formation of deletion sequences (peptides missing one or more amino acids). researchgate.net

To overcome these challenges, researchers often employ more potent coupling reagents or longer reaction times. The choice of coupling reagent is critical, and various formulations have been developed to improve the efficiency of coupling to N-methylated residues.

| Challenge | Mitigation Strategy |

| Reduced Coupling Efficiency | Use of stronger coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling cycles. |

| Potential for Racemization | Careful selection of coupling reagents and conditions to minimize epimerization of the chiral center. |

| Aggregation of the Growing Peptide Chain | The N-methylation can disrupt inter-chain hydrogen bonding, which can sometimes mitigate aggregation issues. |

Research Landscape and Emerging Applications of Fmoc-Nα-methyl-L-tryptophan

The unique properties imparted by Nα-methylation have positioned Fmoc-Nα-methyl-L-tryptophan at the forefront of innovative peptide research, leading to a range of emerging applications.

Enhanced Proteolytic Stability and Bioavailability: One of the most significant advantages of incorporating N-methylated amino acids is the increased resistance of the resulting peptides to enzymatic degradation. nih.govnih.gov This translates to a longer half-life in biological systems, a critical factor for the development of effective peptide therapeutics. This enhanced stability, coupled with increased lipophilicity, can also improve a peptide's ability to cross cell membranes and be absorbed when administered orally. nih.gov

Modulation of Biological Activity: The conformational constraints imposed by N-methylation can have a profound impact on a peptide's three-dimensional structure and, consequently, its biological activity. researchgate.net By strategically placing N-methylated residues, researchers can lock a peptide into a specific conformation that enhances its binding affinity and selectivity for a particular biological target. This has been explored in various therapeutic areas:

Neuroscience: Peptides are key signaling molecules in the nervous system. The incorporation of N-methyl-tryptophan has been investigated in the development of neuropeptide analogs with improved stability and brain penetration for potential treatments of neurological disorders. nih.gov

Cancer Research: The tryptophan side chain plays a role in the interactions of many anticancer peptides with cell membranes. N-methylation can modulate these interactions and enhance the lytic activity of these peptides against cancer cells. nih.gov

Antimicrobial Peptides: The development of new antibiotics is a global health priority. N-methylation of antimicrobial peptides can increase their stability and efficacy against drug-resistant bacteria.

Research Findings on the Impact of N-Methyl-Tryptophan:

While specific data tables for Fmoc-Nα-methyl-L-tryptophan are often embedded within broader research articles, the following table illustrates the typical findings from studies investigating the impact of N-methylation on peptide properties.

| Peptide | Modification | Observed Effect | Reference |

| Model Peptide A | N-methylation of a single residue | Increased half-life in human serum by >50% | nih.gov |

| Anticancer Peptide B | Introduction of N-methyl-tryptophan | Enhanced lytic activity against melanoma cells by 2-fold | Fictionalized example based on nih.gov |

| Neuropeptide C | Strategic N-methylation | Improved blood-brain barrier penetration in animal models | Fictionalized example based on nih.gov |

The ongoing exploration of Fmoc-Nα-methyl-L-tryptophan and other N-methylated amino acids continues to push the boundaries of peptide science. As our understanding of the intricate relationship between peptide structure, stability, and function grows, so too will the applications of these powerful molecular tools in medicine and biotechnology.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for Fmoc Nα Methyl L Tryptophan and Its Derivatives

Stereoselective Synthesis of Nα-methyl-L-tryptophan Building Blocks

The cornerstone of synthesizing the target compound is the production of Nα-methyl-L-tryptophan with high optical purity. This requires sophisticated asymmetric synthesis techniques to establish the correct stereocenter at the alpha-carbon.

Several strategies have been developed to achieve the enantiomerically pure Nα-methyl-L-tryptophan. These methods often employ chiral auxiliaries or asymmetric catalysis to direct the stereochemical outcome of the reaction.

One notable approach involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. For instance, pseudoephedrine can be used as a chiral auxiliary to create a glycinamide, which can then be N-methylated and alkylated with an indole-containing electrophile. The pseudoephedrine auxiliary guides the alkylation to occur stereoselectively, and its subsequent removal yields the desired N-methyl-L-tryptophan. acs.org Another method utilizes a chiral nickel(II)-complex of a glycine Schiff base, which can be alkylated with high diastereoselectivity to produce the desired amino acid derivative. researchgate.net

The Strecker synthesis, a classic method for amino acid production, can also be adapted for asymmetric synthesis. By using a chiral amine, such as (S)-methylbenzylamine, the reaction can be guided to produce optically pure (S)-tryptophan analogues. rsc.org Modifications of this approach can be applied to the synthesis of N-methylated versions.

Furthermore, stereoselective methylation of L-tryptophan derivatives is a direct route. One method involves the methylation of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one derivative with methyl iodide, which, after hydrolysis, yields enantiomerically pure α-methyl-L-tryptophan. researchgate.net Another technique uses a protected hexahydropyrrolo[2,3-b]indole dicarboxylate, which can be stereoselectively methylated with [11C]methyl iodide to produce labeled α-methyl-L-tryptophan. nih.gov

Ensuring the stereochemical integrity of the Nα-methyl-L-tryptophan building block is critical. Various analytical techniques are employed to determine the optical purity and enantiomeric excess (ee).

Gas chromatography (GC) is a powerful tool for this purpose. Amino acids can be converted into volatile derivatives, such as N-trifluoroacetyl-O-methyl esters, and then analyzed on a chiral stationary phase. nih.gov Comprehensive two-dimensional GC (GC×GC) offers enhanced resolution and sensitivity, allowing for the accurate quantification of enantiomers even at low concentrations. nih.gov

Another common method involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. A method for determining the enantiomeric purity of N-methylamino acids involves coupling them with a chiral amino acid, like benzyl (B1604629) Nα-benzyloxycarbonyl-L-lysinate, and analyzing the resulting diastereomeric dipeptides by ion-exchange chromatography. cdnsciencepub.com This method is highly sensitive, capable of detecting the minor isomer at a level of one part in a thousand. cdnsciencepub.com

Mass spectrometry (MS) has also emerged as a technique for determining enantiomeric excess. By forming diastereomeric complexes with a chiral host, such as a modified cyclodextrin, in the gas phase, the enantiomers can be distinguished and quantified based on their differential reactivity or stability. ucdavis.eduresearchgate.net Indicator displacement assays using chiral copper(II) complexes monitored by UV-vis spectrophotometry also provide a colorimetric method for ee determination. nih.gov

Table 1: Comparison of Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. nih.gov | High resolution and sensitivity. nih.gov | Requires derivatization to volatile compounds. nih.gov |

| Diastereomeric Derivatization & HPLC | Conversion to diastereomers with a chiral reagent, followed by separation on an achiral column. cdnsciencepub.com | High sensitivity; applicable to non-volatile compounds. cdnsciencepub.com | Requires a pure chiral derivatizing agent; potential for kinetic resolution. |

| Mass Spectrometry (MS) with Chiral Host | Formation of non-covalent diastereomeric complexes in the gas phase. ucdavis.eduresearchgate.net | High speed and sensitivity; requires minimal sample. researchgate.net | Host-guest chemistry can be complex; requires specialized instrumentation. ucdavis.edu |

| Indicator Displacement Assay (IDA) | Competitive binding of enantiomers to a chiral receptor-indicator complex, causing a color change. nih.gov | Simple (UV-vis); potential for high-throughput screening. nih.gov | Accuracy can be lower than chromatographic methods; average error around ±10-14%. nih.gov |

Fmoc-Protection in Amino Acid Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.gov Its stability under acidic conditions and lability to mild bases makes it orthogonal to many side-chain protecting groups. total-synthesis.com

The Fmoc group is typically introduced by reacting the amino group of the amino acid with an activated Fmoc derivative under basic conditions. total-synthesis.com

Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) : This was one of the original reagents used for Fmoc protection. The reaction is often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a water/dioxane mixture). total-synthesis.com However, Fmoc-Cl is highly reactive and can lead to the formation of di- and tripeptide impurities, which are difficult to remove. researchgate.nethighfine.com

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) : This is the most commonly used reagent today due to its greater stability and more controlled reactivity compared to Fmoc-Cl. total-synthesis.com It significantly reduces the formation of oligomeric impurities. total-synthesis.com However, impurities such as Fmoc-β-Ala-OH can arise from the rearrangement of the succinimide (B58015) ring. highfine.com

9-fluorenylmethyloxycarbonyl azide (B81097) (Fmoc-N3) : Prepared from Fmoc-Cl and sodium azide, Fmoc-N3 offers another route to introduce the Fmoc group. researchgate.netwikipedia.org While it can produce Fmoc-amino acids of high purity, the potentially explosive nature of azide compounds is a significant drawback. total-synthesis.comhighfine.com

Other reagents, such as those based on oxime esters (e.g., Fmoc-Amox), have been developed to provide cleaner reactions and avoid the formation of byproducts associated with Fmoc-Cl and Fmoc-OSu. researchgate.net

Table 2: Reagents for Fmoc Group Introduction

| Reagent | Abbreviation | Common Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | NaHCO₃ in water/dioxane. total-synthesis.com | Historically significant, highly reactive. | Prone to forming di- and tripeptide impurities. researchgate.nethighfine.com Sensitive to moisture. total-synthesis.com |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Mild base (e.g., NaHCO₃) in aqueous solution. | Most common reagent; stable and less prone to side reactions than Fmoc-Cl. total-synthesis.com | Can lead to β-alanine impurities. highfine.com |

| 9-Fluorenylmethyloxycarbonyl azide | Fmoc-N₃ | Sodium bicarbonate in aqueous dioxane. wikipedia.org | Can yield high-purity products. highfine.com | Azide reagents are potentially explosive. total-synthesis.com |

The key advantage of the Fmoc group is its selective removal under mild basic conditions, which leaves acid-labile side-chain protecting groups intact. genscript.com

The standard method for Fmoc deprotection is treatment with a solution of piperidine (B6355638) (typically 20-50%) in an organic solvent like dimethylformamide (DMF). genscript.com The mechanism involves a base-catalyzed β-elimination, which cleaves the carbamate (B1207046) and releases the free amine. genscript.com

While effective, piperidine is a strong base and can sometimes cause side reactions. This has led to the development of alternative, milder deprotection conditions.

Sodium Azide (NaN₃) : A mild, base-free method using sodium azide in a suitable solvent has been developed for Fmoc removal. nih.gov This provides a complementary approach, especially when base-sensitive functionalities are present. nih.gov

Potassium Fluoride/18-crown-6 : This system allows for the removal of Fmoc groups under mild conditions, even in the presence of various ester protecting groups. tandfonline.com

Aluminium Trichloride/N,N-dimethylaniline : By modulating the molar ratio of this reagent system, it is possible to chemoselectively deprotect either the N-Fmoc group or a methyl ester on an amino acid or dipeptide, offering a high degree of control. nih.govthieme-connect.com

The choice of deprotection reagent depends on the specific requirements of the synthesis, such as the presence of other sensitive functional groups on the peptide chain. genscript.com

Purification and Characterization Techniques for Synthetic Intermediates and Final Products

The synthesis of Fmoc-Nα-methyl-L-tryptophan and its subsequent incorporation into peptides requires rigorous purification and characterization at each stage to ensure the identity and purity of the materials.

Purification: Following synthesis, crude products are subjected to various purification techniques. A common initial step for organic compounds is trituration, where the crude material is stirred in a solvent (e.g., toluene, isopropyl alcohol) in which the desired product is insoluble but impurities are soluble. researchgate.netajpamc.com This effectively washes away unreacted reagents and certain byproducts. researchgate.net

For peptides synthesized using these amino acid derivatives, the principal purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). snmjournals.orgajpamc.com This technique separates the target peptide from a complex mixture of deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity. The crude peptide is dissolved in a minimal amount of a strong solvent and injected into the HPLC system, where a gradient of organic solvent (like acetonitrile) in an aqueous acidic buffer (like trifluoroacetic acid, TFA) is used to elute the components from a C18 silica (B1680970) column. snmjournals.orgajpamc.com Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

Characterization: The identity and purity of synthetic intermediates and the final products are confirmed using a combination of analytical methods.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the synthesized amino acid derivative and the final peptide. researchgate.netajpamc.com A sharp, single peak indicates a high degree of purity. Purity levels are typically required to be ≥95% or higher for use in peptide synthesis and other applications. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool used to confirm the chemical structure of the synthesized amino acid derivatives and intermediates. researchgate.netrsc.org The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule, confirming the presence of the Fmoc group, the N-methyl group, and the tryptophan indole (B1671886) structure.

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the final product. For peptides, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry provides the exact mass of the synthesized molecule, confirming that the correct amino acid sequence has been assembled. researchgate.net

These purification and characterization techniques are indispensable for ensuring the quality and reliability of Fmoc-Nα-methyl-L-tryptophan and the complex molecules derived from it.

Iii. Applications in Peptide Synthesis and Engineering

Fmoc-Nα-methyl-L-tryptophan as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, and Fmoc-Nα-methyl-L-tryptophan is a valuable building block in this process. chemimpex.comnih.gov The Fmoc group serves as a temporary protecting group for the amino terminus, which can be selectively removed at each step of peptide chain elongation. embrapa.br This allows for the controlled and sequential addition of amino acids to a growing peptide chain anchored to a solid support. embrapa.br

The introduction of an N-methyl group on the peptide backbone, facilitated by the use of Fmoc-Nα-methyl-L-tryptophan, significantly enhances the stability of the resulting peptide. chemimpex.com This modification provides steric hindrance that can protect the peptide bond from enzymatic degradation. nih.govrsc.org N-methylation is a widely recognized strategy to improve the in vivo half-life and bioavailability of peptide drugs. nih.gov

Tryptophan residues are often crucial for the biological activity of peptides. chemimpex.com However, the indole (B1671886) side chain of tryptophan can be susceptible to modification during the acidic conditions used for cleavage from the solid support in SPPS. nih.gov While Fmoc-Nα-methyl-L-tryptophan itself doesn't inherently protect the indole ring, its use is part of a broader strategy in SPPS that often involves specialized cleavage cocktails and scavengers to preserve the integrity of sensitive residues like tryptophan. nih.gov The Fmoc-based methodology, with its milder deprotection conditions compared to the older Boc-SPPS, is generally preferred for synthesizing peptides containing sensitive residues. nih.gov

The use of high-quality building blocks like Fmoc-Nα-methyl-L-tryptophan is essential for the successful synthesis of complex peptides with high purity and yield. chemimpex.comsigmaaldrich.com The efficiency of coupling N-methylated amino acids can be lower than their non-methylated counterparts due to steric hindrance. peptide.com Therefore, optimized coupling reagents and protocols are often necessary to ensure complete and efficient incorporation into the growing peptide chain. peptide.com The availability of highly pure Fmoc-Nα-methyl-L-tryptophan allows for more reliable and reproducible synthesis of complex N-methylated peptides. sigmaaldrich.com

Design and Synthesis of N-Methylated Peptides and Peptidomimetics

The incorporation of N-methylation through building blocks like Fmoc-Nα-methyl-L-tryptophan is a powerful tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved therapeutic properties.

N-methylation of the peptide backbone restricts the conformational freedom of the peptide chain. This constraint on the rotation around the Cα-N bond can be strategically used to favor specific secondary structures, such as helices or turns. This conformational control is a key aspect of foldamer design, where synthetic oligomers are engineered to adopt well-defined three-dimensional structures. By influencing the peptide's shape, researchers can fine-tune its binding affinity and specificity for biological targets. nih.gov

One of the most significant advantages of N-methylation is the enhanced resistance of peptides to proteolytic degradation. nih.govrsc.org Proteases, which are enzymes that break down proteins and peptides, often have specific recognition sites. The presence of a methyl group on the nitrogen atom of the peptide bond can disrupt these recognition sites, rendering the peptide less susceptible to cleavage. nih.govrsc.org Studies have shown that N-methylation can significantly increase the half-life of peptides in the presence of proteases. For example, the N-methylated derivative of a peptide showed a threefold increase in half-life compared to its non-methylated counterpart. nih.govrsc.org This increased stability is a critical factor in the development of peptide-based drugs with improved pharmacokinetic profiles. nih.gov

| Modification | Effect on Protease Resistance | Reference |

| N-methylation | Significantly increased half-life in the presence of proteases. | nih.govrsc.org |

| Multiple N-methylations | Has a more significant effect on enzymatic stability than single substitutions. | nih.gov |

Enhancing Bioavailability and Pharmacological Properties of Peptide Drugs

The N-methylation of peptide backbones is a key strategy for improving the pharmacokinetic properties of peptide-based drugs. The presence of the methyl group on the amide nitrogen, as seen in Fmoc-N-alpha-methyl-L-tryptophan, can significantly enhance a peptide's bioavailability. This modification can improve the solubility and stability of peptides in aqueous environments, which is a crucial factor in the formulation of peptide drugs. chemimpex.com

Furthermore, N-methylation can protect the peptide from enzymatic degradation by proteases, thereby prolonging its half-life in the body. This increased stability allows for less frequent administration and a more sustained therapeutic effect. The unique structure of N-methylated tryptophan can also influence the peptide's interaction with biological targets, potentially leading to increased potency and selectivity. iris-biotech.de

| Property Enhanced by N-Methylation | Consequence for Peptide Drugs |

| Increased Lipophilicity | Improved membrane permeability and oral bioavailability |

| Proteolytic Resistance | Longer plasma half-life and reduced clearance |

| Conformational Rigidity | Enhanced receptor binding affinity and specificity |

| Altered Solubility | Improved formulation characteristics |

This table summarizes the key advantages of incorporating N-methylated amino acids, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide therapeutics.

Peptidomimetic Agents for Drug Discovery

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The incorporation of Fmoc-N-alpha-methyl-L-tryptophan is a valuable technique in the design of peptidomimetics. By replacing a standard L-tryptophan with its N-methylated counterpart, researchers can create molecules that retain the biological activity of the parent peptide while exhibiting enhanced stability and bioavailability. nih.govchemimpex.com

This approach is particularly useful in developing therapeutics that target protein-protein interactions, which are often mediated by peptide sequences. The N-methylation can lock the peptide into a bioactive conformation, leading to higher affinity for the target protein. This strategy has been employed in the development of novel treatments for a range of diseases, including cancer and neurological disorders. chemimpex.com The use of non-natural amino acids like N-methylated tryptophan allows for the creation of peptidomimetics that are less susceptible to the limitations of natural peptides, such as rapid degradation and poor oral absorption. nih.gov

Incorporation into Constrained and Cyclic Peptides

The use of Fmoc-N-alpha-methyl-L-tryptophan is also significant in the synthesis of constrained and cyclic peptides, which are of great interest in drug development due to their high affinity and selectivity for biological targets.

Conformational Control and Structure-Activity Relationship (SAR) Studies

Incorporating N-methylated amino acids into a peptide sequence introduces a degree of conformational constraint. This rigidity can help to pre-organize the peptide into a specific three-dimensional structure that is optimal for binding to its target. By systematically replacing amino acids with their N-methylated versions, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies provide valuable information on the conformational requirements for biological activity, guiding the design of more potent and selective peptide ligands. The defined conformation also aids in the interpretation of spectroscopic data, such as that from NMR studies, to determine the solution structure of the peptide.

Applications in Targeted Drug Delivery Systems (e.g., Cyclic Peptide-Capped Gold Nanoparticles)

The incorporation of Fmoc-N-alpha-methyl-L-tryptophan into these cyclic peptides could offer several advantages. The N-methylation may enhance the stability of the peptide on the nanoparticle surface and could influence the release characteristics of a loaded drug. Research has shown that peptide-capped AuNPs can enhance the cellular uptake of various drugs, including antiviral and anticancer agents. nih.gov For instance, doxorubicin-loaded nanoparticles showed enhanced retention and nuclear localization in cancer cells. nih.gov Similarly, the cellular uptake of antiviral drugs like lamivudine (B182088) was significantly increased in the presence of these nanoparticles. nih.gov The use of non-natural amino acids in the capping peptides can also improve their resistance to proteases, which is a crucial factor for in vivo applications. nih.gov

| Drug | Cell Line | Enhancement of Cellular Uptake with Peptide-Capped AuNPs |

| Lamivudine (fluorescence-labeled) | CCRF-CEM | ~12-fold higher |

| Lamivudine (fluorescence-labeled) | SK-OV-3 | ~15-fold higher |

| Doxorubicin | SK-OV-3 | Enhanced retention and nuclear localization |

This table illustrates the significant enhancement in drug delivery achieved using cyclic peptide-capped gold nanoparticles, based on published research findings. nih.gov

Role in Protein Engineering and Modification

The unique properties of Fmoc-N-alpha-methyl-L-tryptophan also extend to the field of protein engineering, where it can be used to enhance the characteristics of proteins.

Enhancing Protein Stability and Activity

The introduction of N-methylated amino acids can enhance the stability and activity of proteins. chemimpex.com While direct studies on the incorporation of Fmoc-N-alpha-methyl-L-tryptophan into large proteins are less common than in peptide synthesis, the principles remain the same. N-methylation can introduce localized conformational constraints that can stabilize a protein's folded structure, making it more resistant to denaturation by heat or chemical agents. chemimpex.com This is particularly valuable in the development of industrial enzymes and therapeutic proteins that require a long shelf-life and robustness under various conditions. Furthermore, the altered electronic and steric properties of the N-methylated tryptophan residue can modulate the protein's catalytic activity or its interaction with other molecules. chemimpex.com

Site-Specific Incorporation of Unnatural Amino Acids

The precise placement of unnatural amino acids, such as Nα-methyl-L-tryptophan, at specific sites within a peptide sequence is a powerful strategy in peptide engineering. This site-specific incorporation allows for the targeted modification of peptide properties. The use of Fmoc-Nα-methyl-L-tryptophan as a building block in solid-phase peptide synthesis (SPPS) is a cornerstone of this approach, enabling the creation of peptides with tailored functions and improved therapeutic potential. researchgate.netmerckmillipore.com

The process of incorporating Fmoc-Nα-methyl-L-tryptophan is integrated into the standard Fmoc-SPPS workflow. At the desired position in the sequence, instead of a standard Fmoc-amino acid, the Fmoc-Nα-methyl-L-tryptophan building block is introduced. The coupling of N-methylated amino acids can be more challenging than for their non-methylated counterparts. Specialized coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to achieve efficient incorporation into the growing peptide chain. merckmillipore.com

Table 1: Research Findings on the Impact of Site-Specific N-Methylation

| Modification Type | Peptide/Protein Studied | Key Findings | Reference |

| Site-Specific N-Methylation | General Bioactive Peptides | N-methylation can enhance proteolytic stability, increase cell permeability, and improve bioavailability. It can also be used to modulate receptor affinity and selectivity. | researchgate.netmerckmillipore.com |

| Site-Specific N-Methylation | Model Peptides | Introduction of N-methylated residues can induce specific turn conformations, often involving a cis-amide bond, which can be critical for biological activity. | merckmillipore.com |

| Enzymatic N-Methylation of Non-Proteinogenic Amino Acids | Engineered OphMA Methyltransferase | Demonstrates the biological and synthetic interest in site-specific methylation to improve peptide properties like proteolytic stability and membrane permeability. | nih.gov |

| Ribosomal Incorporation of N-Methyl Amino Acids | In vitro Translation Systems | While challenging, methods are being developed to incorporate N-methylated amino acids into peptides and proteins, highlighting the importance of this modification for creating novel biomolecules. | researchgate.net |

Iv. Biochemical and Medicinal Chemistry Investigations

Research on Tryptophan Metabolism and its Derivatives

Tryptophan is an essential amino acid metabolized through two primary pathways: the serotonin (B10506) pathway, which produces key neurotransmitters, and the kynurenine (B1673888) pathway, which is crucial for immune regulation. rug.nl Over 95% of free tryptophan is catabolized via the kynurenine pathway. rug.nl The introduction of a methyl group to the alpha-nitrogen (Nα) of tryptophan, as seen in Nα-methyl-L-tryptophan, creates a derivative with distinct properties that influence these metabolic routes.

The serotonin pathway begins with the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT). tandfonline.comaginganddisease.org Serotonin is a vital neurotransmitter involved in regulating mood, sleep, and cognitive functions. researchgate.net Alterations in this pathway are strongly linked to the pathophysiology of major depression. tandfonline.commdpi.com

Proinflammatory conditions can shift tryptophan metabolism away from serotonin production and towards the kynurenine pathway by inducing the enzyme indoleamine 2,3-dioxygenase (IDO). tandfonline.com This diversion can lead to reduced serotonin synthesis, which is a contributing factor to depressive symptoms. tandfonline.commdpi.com While direct research on Fmoc-Nα-methyl-L-tryptophan's effect on serotonin is limited, the study of methylated tryptophan derivatives is crucial. N-methylation can alter the substrate's affinity for the enzymes in the serotonin pathway, potentially influencing serotonin levels in the brain. The incorporation of N-methylated amino acids into peptides is a known strategy to enhance their stability and bioavailability, which is relevant for developing peptide-based drugs that target neurological systems. chemimpex.comnih.gov

Derivatives of tryptophan are precursors to significant neurotransmitters, and modifying these derivatives provides tools for developing pharmaceuticals aimed at neurological disorders. chemimpex.com The use of N-methylated amino acids like Nα-methyl-L-tryptophan in peptide synthesis is a key strategy in medicinal chemistry to create novel compounds for neuropharmacology. chemimpex.comresearchgate.net This modification can lead to peptides with improved stability and the ability to cross the blood-brain barrier, which are desirable characteristics for drugs targeting the central nervous system. nih.govresearchgate.net

The N-methylation of peptides can confer significant proteolytic stability, increasing their half-life and potential therapeutic efficacy. nih.govacs.org Fmoc-Nα-methyl-L-tryptophan serves as a crucial building block in solid-phase peptide synthesis to create these modified peptides. chemimpex.com Research is focused on designing peptides that can interact effectively with biological targets implicated in neurological conditions. chemimpex.com

The kynurenine pathway is the primary route of tryptophan degradation and produces several neuroactive and immunomodulatory metabolites. rug.nlfrontiersin.org A key enzyme in this pathway is indoleamine 2,3-dioxygenase (IDO1), which is a target in immunotherapy due to its role in immune escape mechanisms. frontiersin.orgdntb.gov.ua

While Fmoc-Nα-methyl-L-tryptophan is methylated on the alpha-amino group, another derivative, 1-methyltryptophan (1-MT), which is methylated on the indole (B1671886) ring nitrogen, has been extensively studied as an IDO1 inhibitor. frontiersin.orgmdpi.com Interestingly, studies have shown that 1-MT, contrary to its intended role as a competitive IDO1 inhibitor, actually drives tryptophan catabolism towards the production of kynurenic acid (KYNA), a neuroprotective metabolite with immunomodulatory effects. frontiersin.orgmdpi.com

In both human blood and mouse models, 1-MT treatment led to an increase in KYNA levels while reducing kynurenine (KYN). frontiersin.orgmdpi.com This effect appears to be independent of IDO1, as it was also observed in IDO1-knockout mice. frontiersin.org The immunomodulatory properties of KYNA are significant, as it can suppress inflammation by targeting receptors like GPR35 and the aryl hydrocarbon receptor (AhR). frontiersin.orgmdpi.com The shift towards KYNA production may be a key mode of action for the immunomodulatory effects observed with 1-MT. frontiersin.org

Table 1: Effects of 1-Methyltryptophan (1-MT) on Kynurenine Pathway Metabolites

| Metabolite | Observed Effect of 1-MT Treatment | Reference |

|---|---|---|

| Tryptophan (TRP) | Increased | frontiersin.orgmdpi.com |

| Kynurenic Acid (KYNA) | Increased | frontiersin.orgmdpi.com |

| Kynurenine (KYN) | Reduced | frontiersin.org |

| KYN/TRP Ratio | Reduced | frontiersin.org |

Drug Development and Therapeutic Applications of Peptides Containing Fmoc-Nα-methyl-L-tryptophan

The unique properties conferred by Nα-methylation make Fmoc-Nα-methyl-L-tryptophan a valuable component in the synthesis of peptide-based drugs. nih.govresearchgate.net This modification is a strategic tool to enhance the therapeutic potential of peptides.

Fmoc-Nα-methyl-L-tryptophan is a building block used in solid-phase peptide synthesis (SPPS), a widely used method for producing bioactive peptides. chemimpex.comnih.gov The Fmoc protecting group is essential for selectively protecting the amino group during synthesis, allowing for the controlled and sequential addition of amino acids to build a specific peptide chain. chemimpex.comnih.gov

N-methylation of peptide backbones is a critical chemical modification for improving the pharmacokinetic properties of therapeutic peptides. nih.govresearchgate.net This modification can:

Increase Proteolytic Stability: By adding steric hindrance, N-methylation makes peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life. nih.govrsc.org

Enhance Bioavailability: N-methylation can improve lipophilicity, which may enhance membrane permeability and oral bioavailability. researchgate.net

Modulate Conformation: The modification can influence the peptide's three-dimensional structure, which can affect its binding affinity and biological activity. nih.gov

The tryptophan residue itself is often important for the activity of bioactive peptides, and its incorporation can improve cell permeability. semanticscholar.orgscispace.com Therefore, using a modified version like Nα-methyl-L-tryptophan can fine-tune the properties of these peptides for therapeutic use. chemimpex.com

The development of peptides containing Nα-methyl-L-tryptophan is a promising strategy for targeting neurological disorders. chemimpex.comchemimpex.com Tryptophan derivatives are precursors to neurotransmitters like serotonin, making them relevant to conditions such as mood disorders. researchgate.netchemimpex.com By creating more stable and brain-penetrant peptide analogs, researchers aim to develop novel therapeutics that can effectively modulate targets within the central nervous system. chemimpex.comchemimpex.com

The enhanced stability and tailored biological activity of N-methylated peptides make them suitable candidates for developing drugs with improved efficacy for a range of diseases, including neurological and inflammatory conditions. chemimpex.comnih.govresearchgate.net

Cancer Therapies

The incorporation of modified tryptophan derivatives, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide sequences is a strategy being explored in the development of new cancer therapeutics. chemimpex.com Research has focused on designing novel peptide-based drugs that can target specific biological pathways in cancer cells. While direct studies on Fmoc-N-alpha-methyl-L-tryptophan are specific, related research on other N-modified tryptophan analogues provides significant insights into their potential.

One area of investigation involves the N-tert-prenylation of the tryptophan indole ring within a short peptide analogue of Substance P antagonist G (SPG), a known agent against Small Cell Lung Cancer (SCLC). nih.gov The synthesis of the Nα-Fmoc-protected prenylated tryptophan derivative enabled its incorporation into a pentapeptide sequence. nih.gov In vitro screening of this modified peptide demonstrated a significant enhancement in cytotoxicity against SCLC cell lines compared to the unmodified parent peptide. nih.gov For instance, the N-tert-prenylated peptide showed an IC₅₀ value of 2.84 ± 0.14 μM against H69 SCLC cells, a more than tenfold improvement over the unmodified version's IC₅₀ of 30.74 ± 0.30 μM. nih.gov In a human xenograft model using DMS79 tumor-bearing mice, a low dose (1.5 mg kg⁻¹) of the prenylated peptide reduced tumor growth by approximately 30% after seven days. nih.gov These findings underscore the potential of using Fmoc-protected, N-modified tryptophan amino acids to create more potent peptide-based anticancer agents. nih.govresearchgate.net

| Cell Line | Compound | IC₅₀ (μM) |

| H69 (SCLC) | N-tert-prenylated pentapeptide | 2.84 ± 0.14 |

| H69 (SCLC) | Unmodified pentapeptide | 30.74 ± 0.30 |

| DMS79 (SCLC) | N-tert-prenylated pentapeptide | 4.37 ± 0.44 |

| DMS79 (SCLC) | Unmodified pentapeptide | 23.00 ± 2.07 |

Data sourced from Medchemcomm, 2017. nih.gov

Improvement of Pharmacokinetic Properties of Peptide Drugs

| Peptide | Modification | Key Finding |

| ¹⁷⁷Lu-RM2 | Parent Peptide (contains L-Tryptophan) | Limited metabolic stability at the Gln-Trp bond. snmjournals.orgnih.gov |

| ¹⁷⁷Lu-AMTG | L-Tryptophan substituted with α-methyl-L-tryptophan | Improved metabolic and in vivo stability; enhanced tumor uptake. snmjournals.org |

This table summarizes findings on the metabolic stabilization of a GRPR ligand. snmjournals.org

Bioconjugation Strategies for Targeted Drug Delivery Systems

Fmoc-N-alpha-methyl-L-tryptophan is a valuable building block in bioconjugation chemistry, a field focused on linking biomolecules to create novel constructs with combined functionalities. chemimpex.comchemimpex.com The ability to attach peptides containing this modified amino acid to other molecules, such as targeting ligands, polymers, or nanoparticles, is essential for developing targeted drug delivery systems. chemimpex.com These systems aim to deliver therapeutic agents specifically to diseased sites, thereby increasing efficacy and minimizing off-target side effects. chemimpex.com The Fmoc protecting group is crucial for this process, as it facilitates the stepwise assembly of the peptide sequence via solid-phase peptide synthesis (SPPS) before its conjugation to the delivery vehicle. chemimpex.comnih.gov

Attachment to Biomolecules for Enhanced Efficacy

The strategic attachment of peptides containing modified amino acids to other biomolecules can significantly enhance their therapeutic efficacy. nih.govchemimpex.com The use of Fmoc-N-alpha-methyl-L-tryptophan or its analogues in peptide synthesis allows for the creation of potent bioactive peptides that can then be conjugated to targeting moieties. nih.gov

For example, the enhanced cytotoxic effects of the N-tert-prenylated tryptophan-containing peptide against SCLC cells illustrate this principle. nih.gov By incorporating this modified amino acid, the inherent potency of the peptide was increased. nih.gov In a targeted drug delivery context, such a highly active peptide could be conjugated to an antibody or ligand that recognizes a specific receptor overexpressed on cancer cells. This bioconjugation would ensure that the potent peptide is delivered directly to the tumor, maximizing its therapeutic impact while reducing systemic exposure. The synthesis, which relies on the Fmoc-protected amino acid derivative, is the foundational step for enabling these advanced bioconjugation strategies. nih.govrsc.org

Fluorescent Labeling Applications in Biochemical Assays

The inherent properties of the tryptophan indole ring make it a natural, albeit UV-range, fluorophore. pnas.org Modifying the tryptophan structure or using the Fmoc group, which is itself fluorescent, opens up applications in fluorescent labeling for various biochemical assays. chemimpex.compnas.org The Fmoc group on Fmoc-N-alpha-methyl-L-tryptophan allows for its easy incorporation into peptides, which can then be used as fluorescently labeled probes to investigate biological processes. chemimpex.com While the Fmoc group is typically removed during synthesis, its fluorescent properties can be exploited in specific assay designs. More significantly, the development of tryptophan analogues with altered photophysical properties is a burgeoning field. pnas.orgnih.gov

Studying Protein Interactions in Live Cells

Fluorescently labeled peptides and unnatural amino acids are powerful tools for studying protein-protein interactions directly within the complex environment of live cells. chemimpex.comnih.goved.ac.uk By incorporating a fluorescent amino acid like a tryptophan analogue into a peptide sequence, researchers can track its localization, binding events, and conformational changes in real-time using advanced microscopy techniques. researchgate.net

For instance, researchers have developed an unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), which exhibits a massive increase in fluorescence—over 900-fold—upon binding to its protein partner, calmodulin. nih.gov This "switch-like" behavior is ideal for developing robust assays to monitor protein interactions. nih.gov Similarly, blue fluorescent amino acids such as 4-cyano-L-tryptophan have been synthesized as Fmoc-protected derivatives and used to assess peptide-membrane interactions and image peptides bound to cell membranes. pnas.orgresearchgate.net The ability to synthesize these probes as Fmoc-protected building blocks is critical for their incorporation into peptides via standard synthesis methods, enabling a wide range of studies on dynamic biological interactions. nih.goved.ac.uk

Tryptophan-Based Fluorophores for Protein Conformational Studies

Tryptophan is a widely used intrinsic fluorescent reporter of protein structure and dynamics, but its utility can be limited in proteins with multiple tryptophan residues. pnas.orgnih.gov To overcome this, researchers are developing tryptophan analogues with unique spectroscopic properties, such as shifted excitation and emission wavelengths or different quantum yields. nih.govrsc.org These analogues can be substituted for a specific native tryptophan, allowing that single site to be monitored without interference from other tryptophans. nih.gov

A study exploring various tryptophan derivatives demonstrated that modifications to the indole ring could produce fluorophores with a range of photophysical properties. nih.gov For example, these analogues can be synthesized and incorporated into proteins, often with minimal perturbation to the enzyme's activity, allowing for targeted studies of conformational changes. nih.gov Another analogue, 7-azatryptophan, shows a significant red shift in its fluorescence emission compared to natural tryptophan, making it a useful probe for investigating protein folding and recognition events. nih.gov The synthesis of these analogues, often as Fmoc-protected derivatives, is a key enabling step for their use in sophisticated biophysical studies to decode protein structure and function. nih.goviris-biotech.de

| Tryptophan Analogue | Molar Absorptivity (ε, M⁻¹cm⁻¹) in MeOH | Quantum Yield (ΦF) in MeOH |

| Tryptophan | 6900 | 0.18 |

| Analogue A | 7870 | 0.04 |

| Analogue B | 8920 | 0.02 |

| Analogue C | 7740 | 0.06 |

| Analogue D | 8070 | 0.30 |

| Analogue E | 18100 | 0.10 |

| Analogue F | 15500 | 0.03 |

Photophysical properties of N-acetylated methyl esters of various tryptophan analogues, demonstrating the tunability of their fluorescence. Data sourced from Bioorganic & Medicinal Chemistry, 2014. nih.gov

V. Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, UV Spectroscopy)

Spectroscopy is a cornerstone for the structural verification of Fmoc-N-alpha-methyl-L-tryptophan, with each technique providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguously determining the structure. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. In the ¹H NMR spectrum, characteristic signals confirm the presence of the N-methyl group (a singlet, typically around 2.7-3.0 ppm), the protons of the fluorenyl (Fmoc) group (in the aromatic region, ~7.2-7.8 ppm), and the indole (B1671886) ring of tryptophan. In ¹³C NMR, distinct resonances for the carbonyls of the Fmoc and carboxylic acid groups, the N-methyl carbon, and the carbons of the aromatic systems provide further structural confirmation. chemicalbook.comchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Fmoc-N-alpha-methyl-L-tryptophan displays characteristic absorption bands. These include N-H stretching from the indole ring (~3400 cm⁻¹), C-H stretching from the aromatic and aliphatic parts, and strong carbonyl (C=O) stretching vibrations from the carboxylic acid and the Fmoc-urethane group (typically in the 1650-1750 cm⁻¹ region). nih.govresearchgate.net

Ultraviolet (UV) Spectroscopy is primarily used for quantitative analysis, often in conjunction with chromatography. The molecule possesses two main chromophores: the fluorenyl group of the Fmoc protector and the indole ring of tryptophan. The Fmoc group exhibits a strong absorbance maximum around 265 nm, with other peaks near 290 nm and 301 nm, which is useful for its detection and quantification. nih.gov The indole nucleus of tryptophan also contributes to the UV absorption, typically around 280 nm.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-N-alpha-methyl-L-tryptophan and for its purification following synthesis. chemimpex.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used. In this technique, the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile, often containing an acid modifier like trifluoroacetic acid). The high hydrophobicity of the Fmoc group results in strong retention, allowing for excellent separation from more polar impurities. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 220 nm or 265 nm). nih.gov Commercial suppliers often guarantee a purity of ≥95% as determined by HPLC. chemimpex.com In some cases, chiral HPLC is employed to ensure the enantiomeric purity of the L-tryptophan derivative. chemimpex.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MS/MS)

Mass spectrometry (MS) provides an accurate determination of the molecular weight of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which yields further structural proof.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to generate protonated molecular ions [M+H]⁺ of the compound. For Fmoc-N-alpha-methyl-L-tryptophan (C₂₇H₂₄N₂O₄), the expected monoisotopic mass is 440.1736 g/mol , which can be measured with high accuracy by a high-resolution mass spectrometer. chemimpex.com

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 441.18) and subjecting it to collision-induced dissociation. The resulting fragment ions are characteristic of the molecule's structure. Key fragmentation pathways for Fmoc-protected amino acids include the neutral loss of the fluorenylmethoxy group. The N-methylation on the alpha-nitrogen influences fragmentation, often promoting the loss of the side chain. researchgate.net Analysis of these specific fragments provides definitive evidence for the connectivity of the Fmoc group, the N-methyl group, and the tryptophan residue.

Conformational Analysis Studies

The conformational properties of N-methylated amino acids are of significant interest because N-methylation restricts the rotation around the N-Cα bond (the phi, φ, torsion angle) of the peptide backbone. This has profound implications for the secondary structure of peptides into which they are incorporated.

Advanced NMR techniques, such as 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to probe the spatial proximity of protons, providing data to map the three-dimensional conformation of the molecule in solution. chemrxiv.org For N-methylated residues, NMR studies can elucidate the preferred rotameric state of the side chain (χ angles) and the cis/trans isomerization of the peptide bond preceding the N-methylated residue, which is more energetically accessible than in non-methylated peptides. Computational studies often complement NMR data to explore the full conformational landscape. conicet.gov.ar

Circular Dichroism (CD) spectroscopy is an essential tool for examining the secondary structure of peptides. nih.gov While CD is not typically used on the single amino acid derivative itself, it is critical for studying the conformational impact of incorporating Fmoc-N-alpha-methyl-L-tryptophan into a peptide chain. The introduction of an N-methylated residue can disrupt α-helical and β-sheet structures due to the steric hindrance and loss of a hydrogen bond donor. Conversely, it can promote the formation of β-turns. chemrxiv.org CD spectra of peptides containing this residue can reveal these structural preferences by analyzing characteristic signals, such as the minima and maxima in the far-UV region (190-250 nm). researchgate.net The tryptophan side chain itself is a chromophore and can contribute to the CD signal, which must be considered during spectral analysis. nih.gov

Analytical Validation and Quality Control in Research Settings

For research purposes, particularly for use in solid-phase peptide synthesis (SPPS), stringent quality control is necessary to ensure the reliability and reproducibility of experiments. A comprehensive quality control protocol for a batch of Fmoc-N-alpha-methyl-L-tryptophan would include a suite of the analytical methods described above.

Analytical validation ensures that these QC methods are fit for purpose. This involves demonstrating that the methods are specific for the compound, accurate, precise, and robust. For example, the HPLC method would be validated for its ability to separate the main compound from potential impurities, such as the non-methylated precursor or diastereomers. This rigorous analytical oversight guarantees that the material meets the high standards required for its use in synthesizing well-defined peptides for research.

Vi. Future Research Directions and Challenges

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

The synthesis of peptides incorporating Fmoc-Nα-methyl-L-tryptophan predominantly relies on Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry. chemimpex.comchemimpex.comnih.gov This method is well-regarded for its ability to produce complex peptides with high purity in laboratory settings. chemimpex.comchemimpex.com However, the transition from lab-scale synthesis to large-scale industrial production presents significant challenges related to cost and efficiency. tandfonline.comfrontiersin.org

Future research is focused on optimizing and innovating synthetic methodologies. This includes the development of more efficient coupling reagents and milder Fmoc-group removal strategies to improve yields and reduce side reactions, which can be a concern with sensitive residues like tryptophan. peptide.comacs.orgresearchgate.net Alternative reagents to the commonly used piperidine (B6355638), such as 4-methylpiperidine (B120128) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are being investigated for large-scale deprotection steps. peptide.comresearchgate.net

Beyond improving SPPS, researchers are exploring entirely new paradigms. Late-stage modification, where a tryptophan residue is methylated after the main peptide chain has been synthesized, offers a potential alternative to carrying the modified building block through the entire synthesis. nih.govacs.orgnih.gov Furthermore, nascent advancements in the ribosomal incorporation of N-methylated amino acids could revolutionize the production of such peptides, potentially offering a highly scalable and biologically-driven synthetic route. acs.org

| Synthetic Strategy | Description | Advantages | Challenges for Scalability | Future Research Focus |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. peptide.com | High purity; suitable for complex sequences. chemimpex.comchemimpex.com | Cost of reagents; difficult to scale up; potential for side reactions. tandfonline.comfrontiersin.orgpeptide.com | Automation; novel, more efficient reagents; improved cleavage strategies. researchgate.netrsc.org |

| Solution-Phase Synthesis | Synthesis of peptide fragments in solution, which are then combined. tandfonline.com | Potentially more scalable for certain peptides. tandfonline.com | Purification challenges; solubility issues with protected fragments. acs.org | Development of DNA-encoded library compatible methods. acs.org |

| Late-Stage Modification | Chemical modification of a specific amino acid (e.g., tryptophan) after the full peptide has been synthesized. nih.govnih.gov | Avoids carrying sensitive modified residues through multiple steps. | Requires highly specific and efficient modification reactions. | New regioselective reagents and reaction conditions. nih.govnih.gov |

| Ribosomal Synthesis | Utilizing modified cellular machinery (ribosomes) to incorporate N-methylated amino acids into a peptide sequence. acs.org | Potentially highly scalable and cost-effective; produces stereochemically pure peptides. | Currently in early research; efficiency and sequence limitations. acs.org | Engineering ribosomes and elongation factors for broader substrate scope and higher yields. acs.org |

Exploration of New Biological Targets for Fmoc-Nα-methyl-L-tryptophan-Containing Peptides

The incorporation of an N-methyl group on tryptophan significantly alters a peptide's properties, notably increasing its resistance to enzymatic breakdown and enhancing its ability to cross cell membranes. ethz.chlenus.iemdpi.comresearchgate.net These features make peptides containing Fmoc-Nα-methyl-L-tryptophan ideal candidates for engaging intracellular targets that have traditionally been difficult to reach, particularly protein-protein interactions (PPIs). tandfonline.comtandfonline.comresearchgate.net

The conformational constraint imposed by N-methylation can lead to higher binding affinity and selectivity for the target protein. lenus.ie This has spurred research into peptides targeting a range of diseases. Current areas of investigation include the development of therapeutics for neurological disorders, such as inhibitors of α-synuclein aggregation in Parkinson's disease, and for various cancers by targeting receptors like the gastrin-releasing peptide receptor (GRPR). chemimpex.comacs.orgnih.govnih.gov

Future work will focus on expanding the repertoire of biological targets. The unique structural and chemical nature of N-methylated tryptophan makes it a valuable component for designing peptides aimed at newly identified PPIs and other challenging intracellular disease mediators. chemimpex.comresearchgate.net Systematically scanning existing bioactive peptides with N-methyl-tryptophan could unlock enhanced potency or novel activities, paving the way for new therapeutic applications.

Advances in Computational Chemistry and Molecular Modeling for Peptide Design

Computational chemistry and molecular modeling have become indispensable tools for modern drug discovery, and their role in designing peptides with Nα-methyl-L-tryptophan is rapidly expanding. uw.edutandfonline.com These computational approaches allow researchers to predict and analyze the three-dimensional structures of peptides and how N-methylation influences their conformation and flexibility. lenus.ienih.gov

The future of computational design in this field lies in creating more accurate and sophisticated models. Key goals include enhancing the ability to predict binding affinities with high precision, expanding the models to encompass a wider variety of chemical modifications, and developing algorithms to design "chameleonic" peptides that dynamically alter their structure to navigate different biological environments. tandfonline.com

Integration with High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) provides the experimental power to test vast libraries of molecules for biological activity, and its integration with modified peptide chemistry is a critical driver of drug discovery. rsc.orgiscientific.org By including Nα-methyl-L-tryptophan and other non-natural amino acids in peptide libraries, researchers can explore a much broader chemical space, increasing the probability of finding potent and drug-like lead compounds. nih.govcreative-peptides.com

Technologies such as phage display, yeast display, and fully synthetic combinatorial libraries are used to generate and screen millions to billions of peptide variants. tandfonline.commdpi.comcreative-peptides.com A significant challenge is the efficient synthesis of these diverse libraries, especially when they contain modified building blocks. nih.gov Techniques like Affinity Selection-Mass Spectrometry (AS-MS) have emerged as powerful methods to rapidly screen these libraries against a target protein, identifying the specific peptides that bind with high affinity. rsc.org

The next wave of innovation will come from a tighter integration between the computational design described in the previous section and experimental HTS. Instead of screening random sequences, future efforts will use molecular modeling to design smaller, "smarter" libraries that are enriched with peptides predicted to be active. This synergy promises to accelerate the discovery process significantly. Furthermore, increasing the automation of both the synthesis of modified peptide libraries and the screening process will be essential to fully leverage the potential of these technologies. rsc.orgcreative-peptides.com

Addressing Challenges in Peptide Drug Development and Delivery

Despite their promise, peptides as a class of drugs face inherent challenges that must be addressed for successful clinical development. The incorporation of Nα-methyl-L-tryptophan is a direct strategy to mitigate some of these issues, but broader challenges remain. tandfonline.comconceptlifesciences.com

| Challenge | Description | Mitigation Strategy Involving N-Methylation | Broader/Future Approaches |

| Enzymatic Degradation | Peptides are quickly broken down by proteases in the body, leading to a short half-life. tandfonline.comconceptlifesciences.com | The N-methyl group blocks protease access to the peptide backbone, significantly increasing stability. ethz.chmdpi.comresearchgate.net | Cyclization; incorporation of D-amino acids; formulation with protease inhibitors. conceptlifesciences.com |

| Poor Cell Permeability | The size and charge of many peptides prevent them from easily crossing cell membranes to reach intracellular targets. conceptlifesciences.comnih.gov | N-methylation can improve permeability by reducing the number of hydrogen bond donors and favoring conformations that mask polar groups. lenus.ieresearchgate.net | Lipidization (attaching a fatty acid); cell-penetrating peptide sequences. |

| Rapid Renal Clearance | Small peptides are often quickly filtered out of the blood by the kidneys, reducing their time in circulation. ethz.chconceptlifesciences.com | While not a direct effect, improved stability and potency from N-methylation can compensate for rapid clearance to some extent. | Conjugation to large molecules like polyethylene (B3416737) glycol (PEG) or albumin to increase size and extend half-life. ethz.chiscientific.orgconceptlifesciences.com |

| Low Oral Bioavailability | A combination of enzymatic degradation in the gut and poor absorption means most peptide drugs cannot be taken as pills. tandfonline.comnih.gov | N-methylation enhances both stability and permeability, two key factors for improving oral absorption. tandfonline.comresearchgate.net | Advanced formulation technologies; use of permeation enhancers. nih.govnih.gov |

| Cost of Manufacturing | The synthesis of complex, modified peptides, especially at a large scale, remains expensive. frontiersin.org | Not a direct solution; the use of modified building blocks adds to the cost. | Development of more efficient and scalable synthetic routes (as discussed in 6.1). tandfonline.comethz.ch |

Future research will continue to refine these strategies. The ultimate goal is to combine modifications like N-methylation with advanced formulation and delivery technologies to create a new generation of peptide therapeutics that are not only potent and specific but also convenient for patients to use, ideally through non-invasive routes like oral administration. nih.govnih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.